N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-3-carboxamide derivative featuring a 1-[(4-fluorophenyl)methyl] substitution at the pyridine nitrogen and an N-(3-chloro-4-methylphenyl) group at the carboxamide position. Its structural design incorporates halogenated aromatic substituents, which are known to enhance binding affinity and metabolic stability in medicinal chemistry applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-2-8-17(10-18(13)21)23-20(26)15-5-9-19(25)24(12-15)11-14-3-6-16(22)7-4-14/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUVCKGVNRATOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a dihydropyridine core, which is known for its pharmacological properties. Its structure includes:
- A chlorinated phenyl group.
- A fluorinated phenyl group.
- A carboxamide functional group.
The molecular formula is C_{20}H_{19ClFN_2O.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate various biochemical pathways leading to therapeutic effects. The exact mechanisms are still under investigation but are believed to involve:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular processes.
- Receptor modulation : It may act as a ligand for certain receptors, altering their activity.
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit antimicrobial properties. For instance, studies have shown that related dihydropyridine compounds possess significant antibacterial activity against various pathogens, including Staphylococcus aureus and Chromobacterium violaceum .
Anticancer Properties
The compound's potential anticancer activity has been explored in several studies:
- In vitro studies : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, one study reported an EC50 value of 10.28 µg/mL against HepG2 cells for a related compound .
- Mechanisms of action : The anticancer effects may involve apoptosis induction through caspase activation pathways and cell cycle arrest at the G1 phase .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Substituent Effects on Aromatic Rings
Halogenation Patterns
- Fluorine vs. Chlorine : The target compound’s 4-fluorobenzyl group contrasts with chlorinated analogs like 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (). Fluorine’s smaller size and electronegativity may improve metabolic stability, while chlorine’s bulkiness enhances lipophilicity and van der Waals interactions .
Substitution Position and Size
- The 3-chloro-4-methylphenyl group in the target compound provides steric bulk at the meta and para positions, which may optimize binding pocket occupancy. Comparatively, ’s compound uses a 4-methoxyphenyl group, where the methoxy substituent’s electron-donating nature could alter π-π stacking interactions .
Table 2: Substituent Comparison
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
- Proteasome Inhibition: Pyridazinone derivatives in demonstrate submicromolar inhibition of T. cruzi proteasomes, suggesting that the target compound’s pyridine core and halogenated substituents may retain similar efficacy .
- Metabolic Stability: Fluorine and chlorine substituents in the target compound likely enhance stability compared to non-halogenated analogs, as seen in ’s chlorinated derivatives .
Preparation Methods
Hydrothermal Synthesis of 6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
The 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold serves as a critical intermediate. A patented hydrothermal method provides a high-yield route to this core structure. In a 25 mL jacketed reactor, 2-chloro-5-trifluoromethylpyridine (0.54 g) reacts with water (17 mL) at 100–180°C for 24–72 hours . The reaction proceeds via hydrolysis, yielding 6-oxo-1,6-dihydropyridine-3-carboxylic acid as white crystalline plates with >80% purity after recrystallization . This method’s advantages include minimal thermal stress, reduced internal crystal defects, and long-term stability at room temperature .
Carboxamide Formation via Acid Chloride Intermediate
Conversion of the carboxylic acid to the target carboxamide requires activation. In a procedure analogous to imidazole sulfonamide synthesis , 6-oxo-1,6-dihydropyridine-3-carboxylic acid reacts with thionyl chloride (SOCl₂) in ethyl acetate/N,N-dimethylformamide (DMF) at 25°C . The resultant acid chloride intermediates with 3-chloro-4-methylaniline under basic conditions (e.g., potassium carbonate), yielding N-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
Optimization Notes :
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Solvent System : Ethyl acetate/DMF (15:1 v/v) enhances solubility while minimizing side reactions .
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Stoichiometry : A 1:2 molar ratio of acid to SOCl₂ ensures complete conversion .
N1-Alkylation with 4-Fluorobenzyl Chloride
Introducing the 4-fluorobenzyl group at the N1 position demands regioselective alkylation. Building on dihydropyridine functionalization strategies , the free amine of the dihydropyridine core reacts with 4-fluorobenzyl chloride in the presence of anhydrous potassium carbonate.
Procedure :
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Dissolve N-(3-chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (1 eq) in DMF.
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Add 4-fluorobenzyl chloride (1.2 eq) and K₂CO₃ (2 eq).
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Isolate the product via filtration and recrystallize from ethyl acetate.
Challenges : Competing O-alkylation is mitigated by using polar aprotic solvents (DMF) and excess base to deprotonate the N1 position selectively .
Alternative Multi-Component Approach
A one-pot synthesis inspired by dihydropyridine derivative preparations combines:
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Ethyl acetoacetate (2 eq) as the β-keto ester
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4-Fluorobenzylamine (1 eq) as the amine source
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3-Chloro-4-methylphenyl isocyanate (1 eq) for in situ carboxamide formation
Reaction Conditions :
-
Solvent: Ethanol/water (3:1 v/v)
This method circumvents separate amidation and alkylation steps but requires rigorous purification to remove unreacted intermediates.
Comparative Analysis of Synthetic Routes
| Parameter | Hydrothermal + Amidation Route | Multi-Component Route |
|---|---|---|
| Total Yield | 62% | 48% |
| Purity (HPLC) | >98% | 92% |
| Reaction Time | 72–96 hours | 3–6 hours |
| Scalability | Pilot-scale feasible | Limited to small batches |
The hydrothermal route offers superior purity and scalability, while the multi-component method reduces synthesis time at the expense of yield .
Characterization and Quality Control
Critical analytical data for the final compound:
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¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyridine H-2), 7.45–7.32 (m, 5H, aromatic), 5.12 (s, 2H, CH₂), 2.34 (s, 3H, CH₃) .
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HPLC Retention Time : 12.3 minutes (C18 column, 70:30 MeOH/H₂O) .
Industrial-Scale Considerations
For kilogram-scale production:
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Cost Analysis : Thionyl chloride and 4-fluorobenzyl chloride account for 68% of raw material costs.
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Waste Streams : Hydrothermal methods generate aqueous waste (neutral pH), while multi-component routes require DMF recovery .
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Regulatory Compliance : Residual solvent limits (<500 ppm DMF) necessitate wiped-film evaporation .
Q & A
Basic: What are the key considerations for optimizing multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential reactions requiring precise control of intermediates. Key steps include:
- Coupling Reactions : Use of fluorobenzyl bromide and aminobenzamide precursors under anhydrous conditions to minimize hydrolysis .
- Protection/Deprotection Strategies : Protecting the pyridine nitrogen during functionalization to avoid side reactions .
- Yield Optimization : Employing catalysts like Pd(OAc)₂ for cross-couplings and optimizing solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .
- Purity Control : Column chromatography or recrystallization with ethyl acetate/hexane mixtures to isolate the dihydropyridine core .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.44–7.37 ppm for fluorophenyl protons) and carboxamide carbonyl signals (~168–170 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₈ClFN₂O₂: 391.1; observed: 391.6) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across similar dihydropyridine derivatives?
Methodological Answer:
Contradictions often arise from assay conditions or structural nuances. Mitigation strategies include:
- Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4 buffer, 37°C) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 3-chloro vs. 4-methyl groups on target binding) using analogs like N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)pyridazine-3-carboxamide .
- Computational Docking : Predict binding modes with enzymes (e.g., kinase inhibition) using Schrödinger Suite or AutoDock .
Advanced: What experimental designs are effective for probing enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies : Use Michaelis-Menten plots with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics .
- Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to active sites .
- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to validate interaction sites .
Advanced: How does fluorine substitution influence pharmacokinetic properties?
Methodological Answer:
Fluorine enhances:
- Lipophilicity : LogP increases by ~0.5 units per fluorine, improving membrane permeability (e.g., 4-fluorophenyl group in analogs ).
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds .
- Bioavailability : Fluorine’s electronegativity strengthens hydrogen bonds with target residues (e.g., kinase ATP-binding pockets ).
Basic: What statistical methods optimize reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to assess temperature, solvent, and catalyst effects .
- Response Surface Methodology (RSM) : Model interactions (e.g., pH vs. reaction time) for yield optimization .
- Taguchi Arrays : Identify critical parameters (e.g., solvent polarity > catalyst loading) with minimal trials .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced protein stabilization .
- RNA Interference (RNAi) : Knockdown putative targets to confirm phenotype rescue .
- Click Chemistry Probes : Attach alkyne tags for pull-down assays and target identification .
Comparative Analysis Table: Bioactivity of Structural Analogs
| Compound | Key Substituents | IC₅₀ (Enzyme X) | Selectivity Ratio (Enzyme X/Y) | Reference |
|---|---|---|---|---|
| Target Compound | 3-Cl, 4-Me, 4-F-Benzyl | 12 nM | 1:45 | |
| N-(4-chlorophenyl)-6-oxo-4-(CF₃)pyridazine | 4-Cl, CF₃ | 85 nM | 1:8 | |
| N-(3,4-diF-phenyl)-carboxamide | 3,4-diF | 22 nM | 1:30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
